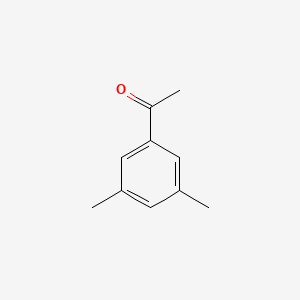

1-(3,5-Dimethylphenyl)ethanone

Descripción general

Descripción

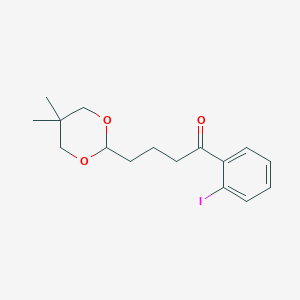

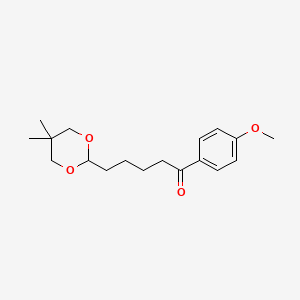

“1-(3,5-Dimethylphenyl)ethanone” is a chemical compound with the molecular formula C10H12O . It is also known by other names such as 3,5-Dimethylacetophenone and 3’,5’-Dimethylacetophenone .

Synthesis Analysis

The synthesis of “this compound” can be achieved through various methods. One such method involves the use of 1,3,5-benzenetriol (phloroglucinol) which is C-methylated using MeI. The crude mixture obtained is then acetylated to give the desired compound .

Molecular Structure Analysis

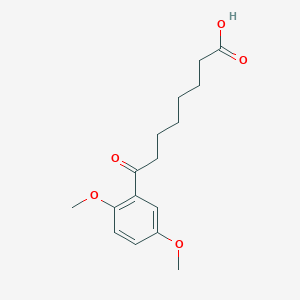

The molecular structure of “this compound” consists of a benzene ring substituted with two methyl groups and an ethanone group . The InChI code for this compound is 1S/C10H12O/c1-7-4-8(2)6-10(5-7)9(3)11/h4-6H,1-3H3 .

Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 148.20 g/mol . It has a computed XLogP3 value of 2.4, indicating its lipophilicity . It has no hydrogen bond donors and one hydrogen bond acceptor . The exact mass of this compound is 148.088815002 g/mol .

Aplicaciones Científicas De Investigación

Crystallography and Vibrational Studies

- The molecular structure and properties of 1-(2-hydroxy-4,5-dimethylphenyl)ethanone were explored using X-ray diffraction and vibrational spectroscopy. This study highlights the importance of such compounds in crystallographic studies and theoretical computations using density functional theory (DFT) (Chidan Kumar et al., 2015).

Plant-mediated Biotransformations

- Research on the use of whole-cell biocatalysis with plant cells and environmentally friendly solvents (NADES) for enantioselective preparation of chiral molecules, including derivatives of 1-(3,4-dimethylphenyl)ethanone, highlights the potential of plant-mediated chemical processes in producing chiral building blocks (Panić et al., 2017).

Synthesis of Oxadiazoles

- A study focused on synthesizing 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone oxime ether derivatives and investigating their cytotoxic effects. This research is pivotal in drug development, particularly in cancer therapy, demonstrating the compound's potential in inducing apoptosis in cancer cells (Alagöz et al., 2021).

Fungicidal Activity

- New thiazole derivatives were prepared from 2-bromo-1-(3,4-dimethylphenyl)ethanone, showcasing the compound's role in creating fungicides. This study emphasizes the compound's utility in agricultural and pharmaceutical applications (Bashandy et al., 2008).

Heterocyclic Rearrangements

- The compound's utility in chemical transformations was illustrated in the heterocyclic rearrangement of 5-arylisoxazole-3-hydroxamic acids into 1,2,5-oxadiazoles. This type of chemical reaction is significant in synthetic chemistry, particularly in the development of new pharmaceuticals (Potkin et al., 2012).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3,5-Dimethylphenyl)ethanone involves the Friedel-Crafts acylation of 3,5-dimethylacetophenone with acetyl chloride in the presence of a Lewis acid catalyst.", "Starting Materials": [ "3,5-dimethylacetophenone", "acetyl chloride", "Lewis acid catalyst" ], "Reaction": [ "Add 3,5-dimethylacetophenone and Lewis acid catalyst to a reaction flask", "Add acetyl chloride dropwise to the reaction flask while stirring", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and pour it into a separatory funnel", "Extract the organic layer with a suitable solvent", "Wash the organic layer with water and brine", "Dry the organic layer over anhydrous sodium sulfate", "Filter the organic layer and evaporate the solvent to obtain the crude product", "Purify the crude product by recrystallization or column chromatography" ] } | |

Número CAS |

5379-16-8 |

Fórmula molecular |

C21H25N7O3S2 |

Peso molecular |

487.6 g/mol |

Nombre IUPAC |

2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]acetamide |

InChI |

InChI=1S/C21H25N7O3S2/c1-16-5-3-4-6-19(16)28-21(23-24-25-28)32-15-20(29)22-17-7-9-18(10-8-17)26-11-13-27(14-12-26)33(2,30)31/h3-10H,11-15H2,1-2H3,(H,22,29) |

Clave InChI |

FDAKJDJSCMDVPB-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1)C(=O)C)C |

SMILES canónico |

CC1=CC=CC=C1N2C(=NN=N2)SCC(=O)NC3=CC=C(C=C3)N4CCN(CC4)S(=O)(=O)C |

Otros números CAS |

1335-42-8 |

Pictogramas |

Irritant |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2-Dimethyl-4-[2-(ethylthio)phenyl]-4-oxobutyric acid](/img/structure/B3025154.png)

![2,2-Dimethyl-4-[3,4-(ethylenedioxy)phenyl]-4-oxobutyric acid](/img/structure/B3025155.png)